molecular formula C18H18N2O2 B599884 (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide CAS No. 117186-74-0

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B599884
CAS No.: 117186-74-0
M. Wt: 294.354
InChI Key: UYECSIRRUVGDMV-INIZCTEOSA-N
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Description

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, a benzoyl group, and a carboxamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 2-benzoylphenylamine.

    Coupling Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-benzoylphenylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl group.

    Reduction: Reduced amide or benzoyl group.

    Substitution: Substituted amide or benzoyl derivatives.

Scientific Research Applications

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and pyrrolidine moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

    N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide: The racemic mixture of both enantiomers.

    N-(2-Benzoylphenyl)pyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the benzoyl group and the pyrrolidine ring also contributes to its distinct properties.

For detailed and specific information, please refer to scientific literature and research articles.

Properties

IUPAC Name

(2S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYECSIRRUVGDMV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743424
Record name N-(2-Benzoylphenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117186-74-0
Record name N-(2-Benzoylphenyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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